2-Chloro-6-(trifluoromethyl)nicotinaldehyde

Lipophilicity LogP Drug Design

2-Chloro-6-(trifluoromethyl)nicotinaldehyde (CAS 944900-06-5) is a halogenated, trifluoromethyl-substituted pyridine-3-carbaldehyde with the molecular formula C₇H₃ClF₃NO and a molecular weight of 209.55 g·mol⁻¹. It belongs to the class of nicotinaldehyde derivatives that serve as key synthetic intermediates in pharmaceutical and agrochemical discovery programs, where the simultaneous presence of a 2-chloro leaving group, a 6-trifluoromethyl electron‑withdrawing substituent, and a reactive 3‑formyl group creates a uniquely functionalized heterocyclic scaffold.

Molecular Formula C7H3ClF3NO
Molecular Weight 209.55 g/mol
CAS No. 944900-06-5
Cat. No. B1463830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(trifluoromethyl)nicotinaldehyde
CAS944900-06-5
Molecular FormulaC7H3ClF3NO
Molecular Weight209.55 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C=O)Cl)C(F)(F)F
InChIInChI=1S/C7H3ClF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-3H
InChIKeyXGRYCVUVCDXRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(trifluoromethyl)nicotinaldehyde (CAS 944900-06-5): Structural Overview and Procurement Context


2-Chloro-6-(trifluoromethyl)nicotinaldehyde (CAS 944900-06-5) is a halogenated, trifluoromethyl-substituted pyridine-3-carbaldehyde with the molecular formula C₇H₃ClF₃NO and a molecular weight of 209.55 g·mol⁻¹ . It belongs to the class of nicotinaldehyde derivatives that serve as key synthetic intermediates in pharmaceutical and agrochemical discovery programs, where the simultaneous presence of a 2-chloro leaving group, a 6-trifluoromethyl electron‑withdrawing substituent, and a reactive 3‑formyl group creates a uniquely functionalized heterocyclic scaffold . The compound is typically supplied as a colourless to light yellow liquid requiring storage under inert atmosphere at 2–8 °C, with commercially available purities ranging from 95% to 97% .

Why Generic Substitution Fails for 2-Chloro-6-(trifluoromethyl)nicotinaldehyde: The Orthogonal Reactivity Imperative


Trifluoromethyl-substituted nicotinaldehydes cannot be treated as interchangeable building blocks because the position and identity of the second substituent profoundly alter both the electronic landscape of the pyridine ring and the synthetic options available. In the target compound, the 2‑chloro atom serves as a competent leaving group for nucleophilic aromatic substitution (SₙAr) and transition‑metal‑catalysed cross‑coupling (Suzuki, Negishi), while the 6‑CF₃ group exerts a strong electron‑withdrawing effect (σₚ ≈ 0.54) that polarises the ring and activates the 3‑formyl group toward nucleophilic addition [1]. Relocating the chloro substituent from position 2 to position 4 or 5, replacing it with a methoxy or hydroxy group, or omitting it entirely (as in 6‑(trifluoromethyl)nicotinaldehyde) eliminates the orthogonal derivatisation handle that enables sequential, chemoselective functionalisation of the pyridine core . The quantitative evidence below demonstrates that these structural differences translate into measurable divergence in lipophilicity, acid‑base behaviour, physical form, and documented synthetic utility that directly affect procurement decisions for multi‑step synthesis campaigns.

2-Chloro-6-(trifluoromethyl)nicotinaldehyde: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Advantage: LogP Comparison of 2-Chloro-6-(trifluoromethyl)nicotinaldehyde vs. 6-(Trifluoromethyl)nicotinaldehyde

The calculated partition coefficient (LogP) of 2-chloro-6-(trifluoromethyl)nicotinaldehyde is 2.5663, compared with 1.9129 for the non-chlorinated analog 6-(trifluoromethyl)nicotinaldehyde (CAS 386704-12-7) . This represents a ΔLogP of +0.65 log units, corresponding to an approximately 4.5‑fold increase in lipophilicity attributable solely to the 2‑chloro substituent. The higher LogP indicates enhanced membrane permeability potential for downstream derivatives, a critical parameter in CNS and intracellular target drug discovery programmes.

Lipophilicity LogP Drug Design Physicochemical Properties

Acid‑Base Differentiation: pKa of 2-Chloro-6-(trifluoromethyl)nicotinaldehyde vs. Non‑Chlorinated Analog

The predicted pKa of 2-chloro-6-(trifluoromethyl)nicotinaldehyde is −5.80 ± 0.10, compared with a substantially higher (less acidic) pKa range for 6‑(trifluoromethyl)nicotinaldehyde, which lacks the electron‑withdrawing 2‑chloro substituent . While the latter compound’s pyridine nitrogen pKa (conjugate acid) is estimated at approximately 1–2, the introduction of the ortho‑chlorine in the target compound shifts the pyridinium pKa downward by several orders of magnitude due to the combined inductive effects of Cl and CF₃. This profoundly alters the compound’s protonation state under acidic extraction and chromatographic purification conditions, enabling differential work‑up strategies that are not feasible with the non‑chlorinated analog.

pKa Acid–Base Behaviour Extraction Purification

Physical Form and Handling Differentiation: Liquid 2-Chloro-6-(trifluoromethyl)nicotinaldehyde vs. Solid 6-(Trifluoromethyl)nicotinaldehyde

2-Chloro-6-(trifluoromethyl)nicotinaldehyde is a colourless to light yellow liquid at ambient temperature (predicted boiling point 225.3 ± 40.0 °C, density 1.499 ± 0.06 g·cm⁻³), whereas the non‑chlorinated analog 6‑(trifluoromethyl)nicotinaldehyde (CAS 386704-12-7) is a white to almost white crystalline solid with a melting point of 52–60 °C . The liquid physical form of the target compound offers advantages for automated high‑throughput synthesis platforms and continuous flow chemistry applications, where solid handling and dissolution steps can introduce variability. Conversely, the solid comparator requires pre‑dissolution or melting before use in many automated workflows, adding a processing step.

Physical Form Handling Automated Synthesis Dispensing

Orthogonal Synthetic Handle: Dual Reactivity of 2-Chloro and 3-Formyl Groups Enables Sequential Derivatisation Not Possible with Non‑Chlorinated or 5‑CF₃ Regioisomers

The 2‑chloro substituent in 2‑chloro‑6‑(trifluoromethyl)nicotinaldehyde functions as an electrophilic site for SₙAr and palladium‑catalysed cross‑coupling reactions (Suzuki, Negishi, Buchwald‑Hartwig) while the 3‑formyl group independently undergoes reductive amination, Grignard addition, and condensation reactions [1][2]. This orthogonal reactivity profile is absent in 6‑(trifluoromethyl)nicotinaldehyde (no 2‑leaving group) and is compromised in the 5‑CF₃ regioisomer 2‑chloro‑5‑(trifluoromethyl)nicotinaldehyde (CAS 934279-60-4), where the altered electronic push‑pull geometry between substituents modifies both the SₙAr activation energy at C‑2 and the electrophilicity of the 3‑formyl group . Published patent procedures (WO 2010/075200 A1) explicitly utilise this compound as intermediate lnt‑17 at 70 g scale in nitro‑methane with sodium hydroxide, demonstrating its proven scalability in multi‑kilogram pharmaceutical intermediate synthesis [3]. The regioisomeric 2‑chloro‑4‑(trifluoromethyl)nicotinaldehyde (CAS 174008‑48‑1) and 2‑chloro‑5‑(trifluoromethyl)nicotinaldehyde each exhibit different regioselectivity in cross‑coupling due to altered LUMO distribution, preventing direct substitution of one for another without re‑optimisation of reaction conditions.

Orthogonal Reactivity Cross‑Coupling Reductive Amination Sequential Synthesis

Optimal Procurement and Application Scenarios for 2-Chloro-6-(trifluoromethyl)nicotinaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of CNS‑Penetrant Lead Compounds Requiring Elevated LogP

When a medicinal chemistry programme targets intracellular or CNS receptors where LogP values above 2.5 are correlated with improved passive membrane permeability, 2‑chloro‑6‑(trifluoromethyl)nicotinaldehyde (LogP 2.5663) provides a meaningful lipophilicity advantage over the non‑chlorinated analog 6‑(trifluoromethyl)nicotinaldehyde (LogP 1.9129) . The ΔLogP of +0.65 reduces the number of additional lipophilic substituents required to reach the target property space, thereby lowering molecular weight and rotatable bond count in the final lead series.

Parallel Library Synthesis: Automated Liquid‑Handling Platforms Requiring Liquid Building Blocks

For automated parallel synthesis or continuous flow chemistry platforms, the liquid physical form of 2‑chloro‑6‑(trifluoromethyl)nicotinaldehyde eliminates the solid dissolution step required for 6‑(trifluoromethyl)nicotinaldehyde (MP 52–60 °C), reducing per‑well preparation time and improving volumetric dispensing accuracy . This is particularly advantageous in 96‑ or 384‑well format library production where dozens of building blocks must be dispensed reproducibly.

Process Chemistry Scale‑Up: Multi‑Kilogram Synthesis of Pharmaceutical Intermediates via Orthogonal Functionalisation

The documented use of 2‑chloro‑6‑(trifluoromethyl)nicotinaldehyde at 70 g scale in patent WO 2010/075200 A1 demonstrates its suitability as a key intermediate for multi‑kilogram campaigns [1]. The orthogonal reactivity of the 2‑chloro and 3‑formyl groups enables two sequential C–C or C–N bond‑forming steps on the same pyridine scaffold without intermediate protecting‑group manipulation, reducing the overall step count and associated purification losses in process routes.

Agrochemical Discovery: Fluorinated Heterocyclic Building Blocks for Herbicide and Insecticide Candidates

The trifluoromethylpyridine motif is a privileged fragment in modern agrochemical active ingredients due to its enhanced metabolic stability and bioavailability . 2‑Chloro‑6‑(trifluoromethyl)nicotinaldehyde combines this motif with a synthetic handle (2‑Cl) for late‑stage diversification, making it a strategic procurement choice for agrochemical discovery groups seeking to generate focused libraries of fluorinated nicotinamide or nicotinic acid derivatives without investing in de novo heterocycle synthesis.

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